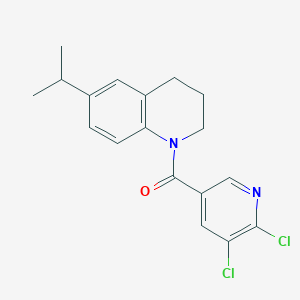
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline, also known as DCTQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to exhibit a range of biological activities, making it a promising candidate for further investigation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of this compound derivatives with improved bioactivity and reduced toxicity. Another area of interest is the investigation of the potential of this compound in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research due to its ability to exhibit a range of biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential as a therapeutic agent, this compound holds great promise for the development of new treatments for inflammatory diseases and cancer.
合成法
The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves the reaction of 5,6-dichloronicotinic acid with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate, 1-(5,6-dichloropyridin-3-yl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline, which can be further converted to this compound through a series of reactions.
科学的研究の応用
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
特性
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-11(2)12-5-6-16-13(8-12)4-3-7-22(16)18(23)14-9-15(19)17(20)21-10-14/h5-6,8-11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRRBNMDDBEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

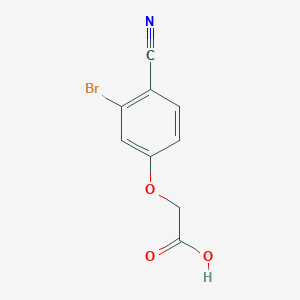
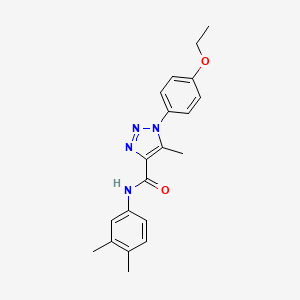
![5-Methyl-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2766556.png)
![2-[2-(4-bromo-2,5-dimethoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2766557.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)


![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)
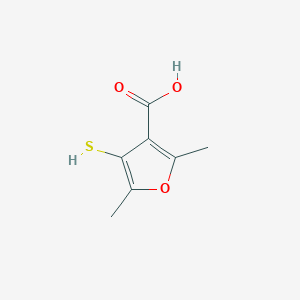
![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)
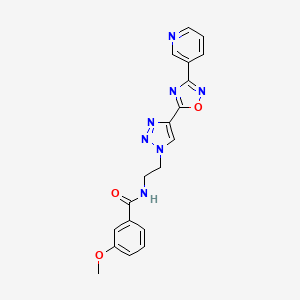

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)